3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a bromine atom attached to a benzamide moiety, which is further linked to a 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific changes caused by this compound would depend on the particular target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound could have a variety of potential effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps. One common approach is the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then reacted with 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Amino or hydroxyl derivatives
Substitution: Various functionalized derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: The biological activity of 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine: This compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, which could lead to the development of new drugs.
Industry: In the material science industry, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
3-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
3-Iodo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
3-Fluoro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Uniqueness: 3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro, iodo, and fluoro analogs. The bromine atom enhances the reactivity and potential biological activity of the compound.
Properties
IUPAC Name |
3-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJDESVVVKCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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